molecular formula C4H10ClNO B13486948 N-(but-3-en-1-yl)hydroxylamine hydrochloride

N-(but-3-en-1-yl)hydroxylamine hydrochloride

Cat. No.: B13486948
M. Wt: 123.58 g/mol
InChI Key: HGCIBTJATVPDEP-UHFFFAOYSA-N
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Description

N-(but-3-en-1-yl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C4H10ClNO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a but-3-en-1-yl group. This compound is typically used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and pharmaceutical testing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(but-3-en-1-yl)hydroxylamine hydrochloride can be achieved through several methods. One common method involves the reaction of hydroxylamine hydrochloride with but-3-en-1-yl halides under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

N-(but-3-en-1-yl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(but-3-en-1-yl)hydroxylamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(but-3-en-1-yl)hydroxylamine hydrochloride involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilic property allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The compound can also form stable complexes with metal ions, which can be utilized in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(but-3-en-1-yl)hydroxylamine hydrochloride is unique due to the presence of the but-3-en-1-yl group, which imparts distinct reactivity and properties compared to other hydroxylamine derivatives. This unique structure allows it to participate in specific chemical reactions and makes it valuable in certain synthetic and research applications .

Properties

Molecular Formula

C4H10ClNO

Molecular Weight

123.58 g/mol

IUPAC Name

N-but-3-enylhydroxylamine;hydrochloride

InChI

InChI=1S/C4H9NO.ClH/c1-2-3-4-5-6;/h2,5-6H,1,3-4H2;1H

InChI Key

HGCIBTJATVPDEP-UHFFFAOYSA-N

Canonical SMILES

C=CCCNO.Cl

Origin of Product

United States

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